4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound is a pyrrolo[3,4-d]pyrimidine-2,5-dione derivative characterized by a 3-fluorophenyl group at position 4, a 2-methoxyethyl substituent at position 6, and a methyl group at position 1. Its molecular formula is C₁₇H₁₈FN₃O₃, with a molecular weight of 355.35 g/mol. The 2-methoxyethyl chain introduces hydrophilicity, which may improve aqueous solubility compared to purely alkyl or aromatic substituents.
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-19-12-9-20(6-7-23-2)15(21)13(12)14(18-16(19)22)10-4-3-5-11(17)8-10/h3-5,8,14H,6-7,9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWKFIUKXXTPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC(=CC=C3)F)C(=O)N(C2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrrolo[3,4-d]pyrimidine precursor, followed by the introduction of the fluorophenyl and methoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the methoxyethyl group can influence its solubility and bioavailability. The compound may act by inhibiting enzyme activity or modulating receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents at positions 4 and 6, which critically affect physicochemical properties and bioactivity. Below is a detailed comparison:
Substituent Variations at Position 4
Analysis :
- The 3-fluorophenyl group in the target compound balances electronegativity and hydrophobicity, unlike the polar 2-hydroxyphenyl (4j) or 4-hydroxyphenyl derivatives .
Substituent Variations at Position 6
Analysis :
- The 2-methoxyethyl group in the target compound offers a balance of hydrophilicity and flexibility, contrasting with the hydrophobic benzyl (Compound A) or cyclohexenylethyl groups .
- Allyl and 2-phenylethyl substituents () introduce steric bulk, which may hinder molecular interactions compared to the linear methoxyethyl chain .
Physicochemical Properties
Key Observations :
Biological Activity
4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolo[3,4-d]pyrimidine core, which is significant for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors while the methoxyethyl group can modulate solubility and bioavailability. This interaction can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation by targeting poly(ADP-ribose) polymerase (PARP) enzymes. For example, a related compound demonstrated an EC50 value of 0.3 nM against BRCA1 mutant cancer cells .
- Anti-fibrotic Effects : Compounds with similar structures have been investigated for their anti-fibrotic properties. In vitro studies revealed significant inhibition of collagen expression in hepatic stellate cells .
Table 1: Summary of Biological Activities
| Study Focus | Compound | Key Findings | IC50/EC50 Values |
|---|---|---|---|
| Anticancer Activity | Related Compound | Inhibited PARP activity | Ki = 1.2 nM (PARP1) |
| Anti-fibrotic Effects | Similar Compounds | Reduced collagen expression | IC50 = 45.69 μM |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions starting from pyrrolo[3,4-d]pyrimidine precursors. The introduction of the fluorophenyl and methoxyethyl groups is achieved through nucleophilic substitution reactions under specific conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclocondensation and functional group modifications. Key steps:
- Cyclocondensation : React precursors (e.g., fluorophenyl-substituted amines with methoxyethyl ketones) under reflux with acid catalysts like HCl/EtOH .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical Parameters : Monitor reaction temperature (70–80°C) and stoichiometry to avoid byproducts like regioisomers.
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HCl/EtOH, 80°C, 12h | 65 | 90 |
| 2 | NaBH4, THF, RT | 78 | 95 |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze / NMR shifts for fluorophenyl (δ 7.2–7.5 ppm) and methoxyethyl (δ 3.3–3.5 ppm) groups. Compare with simulated spectra from computational tools like ACD/Labs .
- X-ray Crystallography : Resolve the tetrahydro-pyrrolopyrimidine core geometry (e.g., boat conformation of the six-membered ring) .
- HRMS : Validate molecular weight (e.g., [M+H] at m/z 375.15) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Prioritize target-agnostic screens:
- Kinase Inhibition : Use broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler™) at 10 µM to identify hits .
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC calculations using GraphPad Prism .
Advanced Research Questions
Q. How can computational modeling predict binding modes to kinase targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Q. What strategies resolve contradictions in activity data across cell lines?
- Methodological Answer : Apply systematic variability analysis:
- Dose-Response Curves : Generate IC values in triplicate across 3+ cell lines. Use ANOVA to identify outliers .
- Mechanistic Studies : Perform RNA-seq on resistant vs. sensitive lines to uncover pathway-specific resistance (e.g., MAPK upregulation) .
- Metabolomics : Track compound stability in cell media via LC-MS to rule out degradation artifacts .
Q. How can reaction byproducts be minimized during scale-up synthesis?
- Methodological Answer : Optimize using process analytical technology (PAT):
- In-line FTIR : Monitor intermediate formation in real-time to adjust reagent flow rates .
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify robust conditions .
Table 2 : Byproduct Reduction via DoE (Pareto Chart)
| Factor | Effect Size (%) | p-value |
|---|---|---|
| Temp | 45 | 0.001 |
| Solvent | 30 | 0.005 |
| Catalyst | 15 | 0.02 |
Q. What advanced techniques validate its mechanism of action in vivo?
- Methodological Answer : Combine pharmacodynamic and imaging approaches:
- PET Tracers : Synthesize -labeled analogs for biodistribution studies in murine xenografts .
- Transcriptomics : Use CRISPR-Cas9 knockout models to confirm target dependency (e.g., EGFR-KO vs. WT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
